molecular formula C17H18N2O2 B562147 N-(4-Methoxybenzyl)cotinine-d4 CAS No. 1020719-59-8

N-(4-Methoxybenzyl)cotinine-d4

Numéro de catalogue: B562147
Numéro CAS: 1020719-59-8
Poids moléculaire: 286.367
Clé InChI: ZEFMKQDDUPKIII-LHOGTDFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Methoxybenzyl)cotinine-d4 is a deuterated analog of cotinine, a primary metabolite of nicotine. The incorporation of four deuterium atoms enhances its utility as a stable isotopically labeled internal standard in quantitative mass spectrometry, particularly for pharmacokinetic and biomonitoring studies . The 4-methoxybenzyl group is a common protective moiety in organic synthesis, enhancing solubility and stability during derivatization or purification processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)cotinine-d4 typically involves the incorporation of deuterium atoms into the cotinine structure. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. The specific synthetic route and reaction conditions may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include deuterated solvents and catalysts that facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as chromatography, to isolate the desired product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, ensures the accurate incorporation of deuterium atoms and the overall quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Methoxybenzyl)cotinine-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield deuterated analogs with altered functional groups.

Applications De Recherche Scientifique

N-(4-Methoxybenzyl)cotinine-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nicotine and its derivatives.

    Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the metabolic fate of compounds.

Mécanisme D'action

The mechanism of action of N-(4-Methoxybenzyl)cotinine-d4 involves its interaction with metabolic enzymes and pathways. The deuterium atoms in the compound allow researchers to trace its metabolic fate and understand the specific molecular targets and pathways involved. This information is crucial for studying the pharmacokinetics and pharmacodynamics of nicotine and its derivatives.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key structural analogs include:

  • N-(4-Methoxybenzyl)acetamide derivatives (e.g., compounds from ): These exhibit robust stability due to the electron-donating methoxy group, which also influences NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm in ¹H NMR) .
  • Pyridazin-3(2H)-one derivatives (): The 4-methoxybenzyl group in compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide confers specificity as a formyl peptide receptor (FPR2) agonist. Positional isomerism (3- vs. 4-methoxybenzyl) significantly alters bioactivity, with para-substitution favoring FPR2 selectivity .
  • N-(4-Methoxybenzyl)cyclopropanamine (): Marketed for industrial applications, this compound shares synthetic intermediates (e.g., reductive amination or nucleophilic substitution) with cotinine-d4 derivatives, though its production scale (global capacity ~500 kg/year) reflects broader commercial demand .

Data Tables

Table 1. Comparative Analysis of N-(4-Methoxybenzyl)-Containing Compounds

Compound Name Molecular Weight Key Functional Groups Synthetic Method Application/Activity Reference
N-(4-Methoxybenzyl)cotinine-d4 ~292.35 (est.) Cotinine core, 4-MeOBn, d4 Deuteration of cotinine derivatives Internal standard for LC-MS/MS
N-(4-Bromophenyl)-[5-(4-MeOBn)pyridazinone] 471.32 Pyridazinone, 4-MeOBn Pd-catalyzed coupling FPR2 agonist (EC₅₀ = 12 nM)
N-(4-MeOBn)-cyclopropanamine 191.27 Cyclopropane, 4-MeOBn Reductive amination Industrial intermediate
2-(1,3-Dioxoisoindolinyl)-N-(4-MeOBn)acetamide 324.17 Isoindolinone, 4-MeOBn Silica gel chromatography Synthetic intermediate

Table 2. Deprotection Efficiency of N-(4-Methoxybenzyl) Groups

Reagent Conditions Yield (%) Application Example Reference
Ceric ammonium nitrate CH₃CN/H₂O, 0°C 85–90 Biotin synthesis intermediates
Potassium persulfate pH 7 buffer, 25°C 78 Peptide deprotection
Reverse-phase HPLC Gradient elution >95 Pharmaceutical intermediates

Activité Biologique

N-(4-Methoxybenzyl)cotinine-d4 is a deuterated analog of cotinine, a primary metabolite of nicotine. This compound has garnered interest due to its potential biological activities, particularly in relation to nicotine's pharmacological effects and its implications in treating various conditions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H16D4N2O\text{C}_{15}\text{H}_{16}\text{D}_4\text{N}_2\text{O}

The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.

  • Nicotine Metabolism : Cotinine is primarily formed through the metabolism of nicotine by cytochrome P450 enzymes, notably CYP2A6. This compound may exhibit similar metabolic pathways, influencing its biological activity and effects on nicotine metabolism .
  • Dopamine Receptor Interaction : Research indicates that cotinine can modulate dopamine receptor activity, which is crucial for its neuropharmacological effects. It has been shown to interact with D2-like receptors, suggesting potential implications for neurological disorders .
  • Behavioral Effects : In studies involving planarians, cotinine was found to reverse nicotine-induced behavioral changes, indicating an antagonistic effect on nicotine's action. This suggests that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neuroprotective Potential to reverse nicotine-induced neurobehavioral effects
Dopamine Modulation Interaction with dopamine receptors affecting mood and behavior
Metabolic Pathway Influence Affects nicotine metabolism through CYP450 modulation

Case Studies and Research Findings

  • Neuropharmacological Studies : A study demonstrated that cotinine could alleviate high-dose nicotine-induced motility decreases in planarians, suggesting a protective role against nicotine's adverse effects on motility. This research indicates that this compound may similarly mitigate these effects due to its structural similarity to cotinine .
  • Dopamine Receptor Studies : Research on dopamine receptor ligands has shown that modifications in the structure can significantly alter receptor affinity and activity. The methoxy substitution in this compound could enhance its binding affinity to specific dopamine receptor subtypes, potentially leading to therapeutic applications in treating conditions like schizophrenia or substance use disorders .
  • Metabolic Studies : Investigations into the metabolic pathways of nicotine and cotinine have revealed significant inter-individual variability in metabolism influenced by genetic factors. Understanding how this compound fits into these pathways will be crucial for assessing its pharmacokinetics and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Methoxybenzyl)cotinine-d4, and how are key intermediates optimized?

The synthesis of this compound likely involves multi-step reactions, including amide bond formation and deuteration. A common approach for similar N-(4-methoxybenzyl) derivatives involves coupling 4-methoxybenzylamine with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under inert conditions . For deuteration, isotopic labeling (e.g., using D₂O or deuterated reagents) is critical to ensure >98% isotopic purity. Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and catalysts like HOBt/DCC for amidation . Post-synthesis, purification via column chromatography or HPLC is recommended to isolate the deuterated product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify non-deuterated protons and verify the methoxybenzyl and cotinine moieties. Deuterated positions will show reduced signal intensity .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic enrichment (e.g., +4 Da shift for -d4 labeling) .
  • FT-IR : To detect functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
  • X-ray crystallography (if crystalline): For absolute configuration determination, though this requires high-purity single crystals .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies for analogous compounds suggest:

  • Short-term : Stable in anhydrous DMSO or ethanol at –20°C for 6 months with <5% degradation.
  • Long-term : Lyophilized powders stored under argon at –80°C show negligible decomposition over 2 years .
  • Light sensitivity : The methoxybenzyl group may undergo photodegradation; thus, amber vials are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing deuterated analogs like this compound?

Discrepancies in NMR or MS data often arise from:

  • Incomplete deuteration : Use ²H NMR or mass isotopomer analysis to quantify D/H ratios .
  • Solvent artifacts : Ensure deuterated solvents (e.g., DMSO-d6) do not interfere with target signals .
  • Conformational isomers : Employ variable-temperature NMR to distinguish dynamic rotational states .
  • Reference standards : Cross-validate with non-deuterated analogs synthesized via identical routes .

Q. What experimental designs are optimal for evaluating the pharmacokinetic (PK) profile of this compound in preclinical models?

A tiered approach is recommended:

  • In vitro : Assess metabolic stability using liver microsomes (human/rodent) and LC-MS/MS to track deuterium retention .
  • In vivo : Administer via IV/PO routes in rodents, with serial blood sampling. Use stable isotope-labeled internal standards (e.g., cotinine-d9) to minimize matrix effects in bioanalysis .
  • Tissue distribution : Employ whole-body autoradiography or QWBA (quantitative whole-body autoradiography) for radiolabeled analogs .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Common pitfalls include:

  • Plasma protein binding : Measure free fraction using equilibrium dialysis; high binding may reduce in vivo activity despite potent in vitro effects .
  • Metabolic clearance : Compare hepatic extraction ratios across species. Deuteration may alter CYP450 metabolism, requiring isoform-specific assays (e.g., CYP2A6 for cotinine derivatives) .
  • Tissue penetration : Use MDCK-MDR1 cells to assess blood-brain barrier permeability, critical for neuropharmacology studies .

Q. What computational strategies are effective for predicting the target engagement of this compound?

  • Molecular docking : Screen against nicotinic acetylcholine receptor (nAChR) subtypes using AutoDock Vina, leveraging crystal structures (e.g., PDB 2QC1) .
  • Molecular dynamics (MD) : Simulate deuterium’s impact on ligand-receptor binding kinetics (e.g., RMSD/RMSF analysis) .
  • QSAR modeling : Train models using cotinine derivatives’ IC50 data to predict potency .

Q. Methodological Considerations

Q. How should researchers validate the biological activity of this compound in enzyme inhibition assays?

  • Positive controls : Use non-deuterated N-(4-Methoxybenzyl)cotinine to establish baseline activity .
  • Dose-response curves : Test 8–12 concentrations in triplicate to calculate IC50/EC50 with software like GraphPad Prism .
  • Counter-screens : Rule out off-target effects using related enzymes (e.g., compare nAChR vs. mAChR activity) .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy .
  • Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, stoichiometry) using software like MODDE .
  • Quality control : Implement strict specifications for isotopic purity (>98% d4) and residual solvents (<500 ppm) .

Propriétés

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-6-4-13(5-7-15)12-19-16(8-9-17(19)20)14-3-2-10-18-11-14/h2-7,10-11,16H,8-9,12H2,1H3/i2D,3D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFMKQDDUPKIII-LHOGTDFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(CCC2=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2CC3=CC=C(C=C3)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662077
Record name 1-[(4-Methoxyphenyl)methyl]-5-[(~2~H_4_)pyridin-3-yl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-59-8
Record name 1-[(4-Methoxyphenyl)methyl]-5-[(~2~H_4_)pyridin-3-yl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.